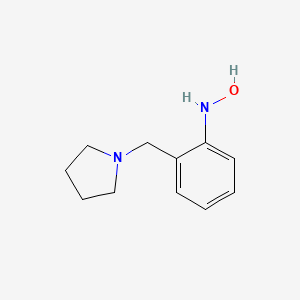
N-hydroxy-(2-pyrrolidinomethyl)-aniline
Cat. No. B8450488
M. Wt: 192.26 g/mol
InChI Key: BBCXKESRJCUVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642780B2
Procedure details


The N-(2-nitrobenzyl)-pyrrolidine (20 mmol) was dissolved in N-methyl-morpholine (20 ml). Platinum on carbon (5 mol-%, 0.17 mmol, 350 mg, Degussa Type F105 RS/W) was added. The reaction vessel was evacuated and flushed with nitrogen three times, before a hydrogen atmosphere was applied. Thin layer chromatography control showed complete consumption of the starting material after 4 hours. The platinum catalyst was removed by filtration over celite. The crude product was obtained after evaporation of all volatiles under reduced pressure in a purity of >90%, as measured by 1H NMR.



Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[CH2:6][N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)([O-])=[O:2]>CN1CCOCC1.[Pt]>[CH2:9]1[CH2:8][N:7]([CH2:6][C:5]2[C:4]([NH:1][OH:2])=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:11][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(CN2CCCC2)C=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen three times, before a hydrogen atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of the starting material after 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The platinum catalyst was removed by filtration over celite
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCN(C1)CC2=CC=CC=C2NO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
